molecular formula C10H20ClN B078913 Diallyldiethylammonium chloride CAS No. 13107-00-1

Diallyldiethylammonium chloride

Cat. No. B078913
CAS RN: 13107-00-1
M. Wt: 189.72 g/mol
InChI Key: IOMDIVZAGXCCAC-UHFFFAOYSA-M
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Description

Diallyldiethylammonium chloride, also known as PolyDADMAC or PolyDDA, is a homopolymer of diallyldimethylammonium chloride (DADMAC) . It is a high charge density cationic polymer and is typically delivered as a liquid concentrate . It is used in various applications such as wastewater treatment and the functionalization of nanoparticles .


Synthesis Analysis

The synthesis of Diallyldiethylammonium chloride involves a two-step synthetic method . The monomer DADMAC is formed by reacting two equivalents of allyl chloride with dimethylamine . PolyDADMAC is then synthesized by radical polymerization of DADMAC with an organic peroxide used as a catalyst .


Molecular Structure Analysis

The molecular weight of PolyDADMAC is typically in the range of hundreds of thousands of grams per mole, and even up to a million for some products . Two polymeric structures are possible when polymerizing DADMAC: N-substituted piperidine structure or N-substituted pyrrolidine structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Diallyldiethylammonium chloride include the reaction of allyl chloride with dimethylamine to form DADMAC, followed by the radical polymerization of DADMAC .


Physical And Chemical Properties Analysis

Diallyldiethylammonium chloride is a hydrophilic quaternary ammonium compound that can be dissolved in an aqueous solution as a positively charged colloid . It is non-flammable, non-explosive, and stable at room temperature .

Scientific Research Applications

  • Advanced Polymeric Materials : The cyclopolymerization of diallyldimethylammonium chloride results in a range of advanced polymeric materials, from water-soluble polyelectrolytes to highly ordered solids. This is used in optimizing syntheses, characterizing polymers, improving material properties, and developing new products, along with fundamental research in polyelectrolyte behavior in solution (Wandrey, Hernandez-barajas, & Hunkeler, 1999).

  • Metal-free Electrocatalysts for Oxygen Reduction : It's used as an electron acceptor for functionalizing graphene, imparting electrocatalytic activity for oxygen reduction in fuel cells. This offers better fuel selectivity, tolerance to CO posing, and long-term stability compared to Pt/C electrodes (Wang et al., 2011).

  • Extraction of Non-steroidal Anti-inflammatory Drugs : Modified magnetic nanoparticles with diallyldimethylammonium chloride are used for magnetic solid-phase extraction of non-steroidal anti-inflammatory drugs from water samples, showing excellent aqueous dispersibility and anion-exchange capability (Ma, Li, Li, & Xu, 2018).

  • Synthesis of Soluble Graphene Nanosheets : It acts as both a reducing agent and stabilizer for preparing soluble graphene nanosheets from graphite oxide. This method is environmentally friendly and enables the in situ growth of highly dispersed Pt nanoparticles, useful in catalytic activities (Zhang et al., 2011).

  • Phase Transfer Catalyst in Chemical Reactions : Poly(diallyldimethylammonium chloride) resin is used as a phase transfer catalyst, facilitating the chemoselective reduction of aldehydes and ketones to alcohols under solvent-free conditions (Mahdavi & Haghani, 2008).

  • Detection of Residual Chemicals in Drinking Water : It's used in methods for determining residual diallyldimethylammonium chloride in drinking water, with a detection limit of 0.1 microg/L, highlighting its role in environmental monitoring and safety (Jin et al., 2006).

  • Electrochemical Sensors : Functionalized graphene with diallyldimethylammonium chloride is used in electrochemical sensors for substances like rutin, showcasing its utility in pharmaceutical and clinical analysis (Miao et al., 2014).

  • Polymerization Monitoring : The polymerization of diallyldimethylammonium chloride in water is monitored to understand the kinetics and mechanism, which is crucial for optimizing production and application processes (Akyüz, Buyukunsal, & Paril, 2014).

  • Biosensors : It's used in biosensors for detecting molecules like glucose and H2O2, with applications in medical and environmental monitoring (Jia, Liu, & Wang, 2013).

Future Directions

Diallyldiethylammonium chloride has been used as a dispersant to obtain a concentrated SiC suspension with low viscosity . This suggests potential future directions in the field of advanced ceramic materials .

properties

IUPAC Name

diethyl-bis(prop-2-enyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N.ClH/c1-5-9-11(7-3,8-4)10-6-2;/h5-6H,1-2,7-10H2,3-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMDIVZAGXCCAC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC=C)CC=C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26062-80-6
Record name 2-Propen-1-aminium, N,N-diethyl-N-2-propen-1-yl-, chloride (1:1), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26062-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00927061
Record name N,N-Diethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diallyldiethylammonium chloride

CAS RN

13107-00-1
Record name Diallyldiethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13107-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-aminium, N,N-diethyl-N-2-propen-1-yl-, chloride (1:1)
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Record name 2-Propen-1-aminium, N,N-diethyl-N-2-propen-1-yl-, chloride (1:1)
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Record name N,N-Diethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium chloride
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Record name Diallyldiethylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
T Ueda, S Harada - Journal of Applied Polymer Science, 1968 - Wiley Online Library
… (quaternary ammonium chloride) [diallyldimethylammonium chlorides02 copolymer and diallyldiethylammonium chloride-SOz copolymer J. … of diallyldiethylammonium chloride and SO2 …
Number of citations: 24 onlinelibrary.wiley.com
H Kitano, T Okubo - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
… chloride)(BzPVP), the copolymer of 4-vinyl-N-hexadecytpyridinium bromide (5%) and 4-vinyl-N-benzylpyridinium chloride (95%)(Cl16BzPVP), diallyldiethylammonium chloride–sulphur …
Number of citations: 21 pubs.rsc.org
T Okubo, N Ise - The Journal of Organic Chemistry, 1973 - ACS Publications
… Y-benzylpyridinium chloride and 4vinyl-A'-cetylpyridinium bromide, and copolymer of diallyldiethylammonium chloride and sulfur dioxide. Cationic and anionic surfactants (…
Number of citations: 50 pubs.acs.org
T Siyam, M Nofal, MI Eldessouky, HF Aly - 1992 - osti.gov
… such as: poly (sodium acrylate) [anionic polymer], poly (acrylamide-CO-sodium acrylate) [anionic copolymer] and poly (acrylamide-sodium acrylate-diallyldiethylammonium chloride) […
Number of citations: 2 www.osti.gov
KP Rola, A Zając, A Szpecht, D Kowal… - European Polymer …, 2021 - Elsevier
The high-energy electrons can induce significant physicochemical changes in ionic liquids (ILs), of which polymerization and solidification are particularly interesting due to potential …
Number of citations: 11 www.sciencedirect.com
L Zhang, Y Kitazumi, T Kakiuchi - Langmuir, 2011 - ACS Publications
Electrochemically driven adsorption and partition of a series of poly(diallyldialkylammonium) ions (PDADAA + : alkyl = methyl, ethyl, propyl, and butyl) at the nitrobenzene (NB)|water (W…
Number of citations: 18 pubs.acs.org
MM Rahman, A Elaissari - Journal of Materials Chemistry, 2012 - pubs.rsc.org
… charged gold nanoparticles as templates were coated with alternate layers of oppositely charged polymers poly(sodium-4-styrene sulfonate) and poly(diallyldiethylammonium chloride); …
Number of citations: 42 pubs.rsc.org
M Haruta, K Kageno, S Harada - Die Makromolekulare Chemie …, 1973 - Wiley Online Library
… a-5 (see Table 1); (c) Copolymer of I and diallyldiethylammonium chloride (I1 b) obtained in experiment No. c-2 (see Table 3) (solid line), and a copolymer obtained in experiment No. b-…
Number of citations: 9 onlinelibrary.wiley.com
M Haruta, K Kageno, S Harada - Die Makromolekulare Chemie …, 1973 - Wiley Online Library
… Diallyldimethylammonium chloride (I1 a) and diallyldiethylammonium chloride (I1 b) were prepared and purified by the method reported in the previous paper6). …
Number of citations: 4 onlinelibrary.wiley.com
T Siyam, AH Ashour, HA Youssef - Polymer international, 1999 - Wiley Online Library
The interaction of polyacrylic acid (PAA), polysodium acrylate (PAANa), polyacrylamide (PAM) and acrylic acid–acrylamide copolymer P(AM‐AA) with copper sulphate was studied to …
Number of citations: 9 onlinelibrary.wiley.com

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